molecular formula C15H15NO5 B3052329 Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate CAS No. 40367-35-9

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate

Cat. No.: B3052329
CAS No.: 40367-35-9
M. Wt: 289.28 g/mol
InChI Key: AOUWUXDUCLLPTB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate is a synthetic organic compound featuring a phthalimide (1,3-dioxo-isoindolyl) core linked to a tert-butyl ester via a 3-oxopropanoate spacer. The phthalimide moiety is a well-known pharmacophore with applications in medicinal chemistry, particularly in sickle cell disease (SCD) drug design and anti-inflammatory agents .

This suggests that the target compound may be prepared through similar methodologies, leveraging the tert-butyl ester’s stability during reaction conditions.

Properties

IUPAC Name

tert-butyl 2-(1,3-dioxoisoindol-2-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-15(2,3)21-14(20)11(8-17)16-12(18)9-6-4-5-7-10(9)13(16)19/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUWUXDUCLLPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C=O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302528
Record name tert-Butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40367-35-9
Record name 1,1-Dimethylethyl α-formyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
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Record name NSC 151772
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Record name NSC151772
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Record name tert-Butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate typically involves the reaction of phthalic anhydride with tert-butyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of drugs targeting various diseases.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate with structurally related phthalimide derivatives, focusing on functional groups, biological activity, and toxicity.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Biological Activity Toxicity Data Reference
Target Compound Tert-butyl ester, 3-oxopropanoate Likely intermediate for synthesis or drug design No direct data; similar phthalimides show low genotoxicity
(1,3-dioxoisoindol-2-yl)methyl nitrate (C1) Methyl nitrate, phthalimide SCD candidate; NO donor Mutagenic potency: 1,620 revertants/μmol (TA100) ; <6 MNRET/1,000 cells
4-(1,3-dioxoisoindol-2-yl)benzyl nitrate (C5) Benzyl nitrate, phthalimide Analgesic, anti-inflammatory Mutagenic potency: 4,803 revertants/μmol (TA102) ; <6 MNRET/1,000 cells
Sodium 6-(1,3-dioxoisoindol-2-yl)-1-hexanesulfonate (XXIVb) Sulfonate, phthalimide Nicotinamide phosphoribosyltransferase inhibitor No toxicity data reported
4-(1,3-dioxoisoindol-2-yl)-N-phenylbutanamide GABA-anilide hybrid Anticonvulsant activity Neurotoxic at high doses

Key Findings

Functional Group Impact on Toxicity: Nitrate esters (C1–C6): Exhibit mutagenicity in AMES tests (e.g., C5: 4,803 revertants/μmol in TA102 ), attributed to nitrate’s NO-releasing properties. However, their genotoxicity (micronucleus test) is lower than hydroxyurea (HU), a standard SCD drug . Sulfonates/sulfonamides (XXIVb, XXVIe): Lack mutagenicity data but are designed for enzyme inhibition, suggesting different metabolic pathways .

Biological Activity: Nitrate derivatives (C1–C6) show NO-donor activity, critical for vasodilation and SCD symptom relief . The target compound’s 3-oxopropanoate group could act as a Michael acceptor, enabling covalent binding to biological targets, though this requires validation.

Structural Modifications :

  • Meta-substitution (e.g., C3: 3-(1,3-dioxoisoindol-2-yl)benzyl nitrate) reduces mutagenicity compared to para-substituted analogs .
  • Spacer length : Longer chains (e.g., hexanesulfonate in XXIVb ) may improve solubility but reduce membrane permeability.

Table 2: Physicochemical Properties

Compound LogP (Predicted) Topological Polar Surface Area (Ų) Water Solubility
Target Compound ~2.5 (tert-butyl ester) ~89.1 Low (ester dominance)
C1 ~1.8 (methyl nitrate) ~110 Moderate
C5 ~2.7 (benzyl nitrate) ~110 Low
XXIVb <0 (sulfonate) ~120 High

Biological Activity

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate is a compound of significant interest in various fields of research, particularly in pharmaceutical development, organic synthesis, and biochemical studies. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • CAS Number : 885266-56-8

Applications in Research

  • Pharmaceutical Development
    • This compound serves as a crucial intermediate in synthesizing novel pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties facilitate the design of drugs with specific therapeutic effects .
  • Organic Synthesis
    • This compound is utilized as a versatile building block in organic synthesis. It allows chemists to create complex molecules efficiently and selectively .
  • Material Science
    • The compound is explored for developing advanced materials, particularly polymers with enhanced thermal and mechanical properties. These materials are suitable for various industrial applications .
  • Agricultural Chemistry
    • Investigations into its potential use in agrochemicals are ongoing, aiming to develop more effective and environmentally friendly pesticides and herbicides .
  • Biochemical Research
    • In biochemical assays, this compound aids researchers in understanding enzyme interactions and metabolic pathways, leading to breakthroughs in biochemistry .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential .

Neuroprotective Effects

Studies have shown that derivatives of isoindole compounds can exert neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation. These effects are particularly relevant for developing treatments for neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases that play a role in cancer progression .

Study on Neuroprotective Effects

In a recent study published in a peer-reviewed journal, researchers investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated significant protection against cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Enzyme Inhibition Assays

Another study focused on the enzyme inhibition properties of the compound. Using various biochemical assays, the compound was found to inhibit the activity of specific kinases involved in cancer cell proliferation. This finding supports further exploration of its role in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantExhibits significant antioxidant activity protecting against oxidative stress
NeuroprotectiveDemonstrated neuroprotective effects in neuronal cell lines
Enzyme InhibitionInhibits specific cancer-related kinases

Q & A

Q. What statistical methods validate reproducibility in synthetic yields?

  • Methodological Answer : Perform triplicate experiments under identical conditions and apply Student’s t-test to assess variance. Use ANOVA for multi-variable comparisons (e.g., solvent vs. catalyst effects). Report confidence intervals (95%) for yield data .

Q. How to interpret conflicting bioactivity results across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., bacterial strains, incubation times).
  • Structural analogs : Evaluate substituent effects (e.g., electron-withdrawing groups on isoindole) on activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate

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